![molecular formula C23H30N6O B2447077 N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine CAS No. 1251606-29-7](/img/structure/B2447077.png)
N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine
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Overview
Description
N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C23H30N6O and its molecular weight is 406.534. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine, due to its complex structure, is likely involved in the synthesis and characterization of novel chemical compounds. Similar compounds have been synthesized starting from core structures like carbazole, leading to derivatives with significant biological activities. These processes involve multiple steps, including the Mannich reaction, and are characterized using techniques like UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (D. Sharma, Nitin Kumar, D. Pathak, 2014; Neetu Verma, Shruti Awasthi, V. Jain, 2022).
Biological Activities
Compounds with structures similar to N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine have been evaluated for various biological activities. Some derivatives have shown significant antibacterial and antifungal activity, with potential applications in developing new antimicrobial agents. Others have demonstrated activity against cancer cell lines, suggesting potential use in cancer research and therapy (D. Sharma, Nitin Kumar, D. Pathak, 2014; H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Anticancer Properties
The synthesis and biological evaluation of compounds structurally related to N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine have led to the identification of molecules with potential anticancer properties. These compounds have been tested against various cancer cell lines, including breast cancer (MCF7), showcasing the potential of such molecules in the development of new anticancer agents (D. Sharma, Nitin Kumar, D. Pathak, 2014).
Molecular Structure Investigations
Research on compounds with similar structures includes detailed molecular structure investigations, which are essential for understanding their chemical behavior and potential biological activities. Techniques such as X-ray crystallography combined with Hirshfeld and DFT calculations have been employed to analyze intermolecular interactions and predict electronic properties, providing valuable insights for further synthetic and biological studies (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various receptors due to the presence of a piperazine ring , which is a common structural motif found in many pharmaceuticals . .
Mode of Action
Given the presence of the piperazine ring, it is possible that the compound may modulate the pharmacokinetic properties of a drug substance The compound may bind to its targets and induce changes that lead to its biological effects
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Based on the structure of the compound, it may potentially influence a variety of biochemical pathways. For instance, piperazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The presence of the piperazine ring in the compound suggests that it may have favorable pharmacokinetic properties . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities of piperazine derivatives , the compound may have a broad range of effects at the molecular and cellular level
properties
IUPAC Name |
N,N-diethyl-5-[5-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-4-28(5-2)21-10-9-19(16-24-21)23-25-22(30-26-23)17-27-11-13-29(14-12-27)20-8-6-7-18(3)15-20/h6-10,15-16H,4-5,11-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLNMEMDHPTJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine |
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